N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-morpholinoacetamide
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Description
N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-morpholinoacetamide is a useful research compound. Its molecular formula is C17H25FN4O2 and its molecular weight is 336.411. The purity is usually 95%.
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Scientific Research Applications
Neurokinin-1 Receptor Antagonism
Research has highlighted the potential of compounds with morpholinyl and methylpiperazinyl groups in neurokinin-1 (NK1) receptor antagonism, which can be relevant for applications in treating conditions like emesis and depression. For instance, a study described an orally active, water-soluble NK1 receptor antagonist that demonstrates high efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Topical Drug Delivery
Morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs have been investigated for their potential in enhancing the topical delivery of therapeutic agents. A study on novel morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) showed promising results for topical drug delivery, indicating improved skin permeation compared to naproxen itself (Rautio et al., 2000).
Antimicrobial Activity
Compounds with structural similarities to N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-morpholinoacetamide have been studied for their antimicrobial properties. For example, oxazolidinone analogs demonstrated in vitro antibacterial activities against a variety of clinically important human pathogens, highlighting their potential as novel antibacterial agents (Zurenko et al., 1996).
Anticancer Agents
Certain derivatives of this compound have been synthesized with the intent of evaluating their potential as topoisomerase inhibitor anticancer agents. These compounds have shown promising activity in vitro against cancer cells and in vivo in animal models, suggesting their utility in cancer treatment (Ishar et al., 2006).
Properties
IUPAC Name |
N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN4O2/c1-20-4-6-22(7-5-20)16-3-2-14(12-15(16)18)19-17(23)13-21-8-10-24-11-9-21/h2-3,12H,4-11,13H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMSSIZZOGTYAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CN3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819774 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.